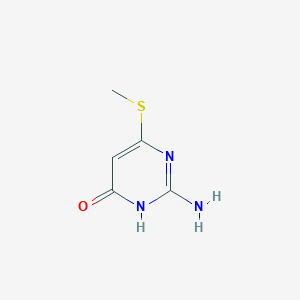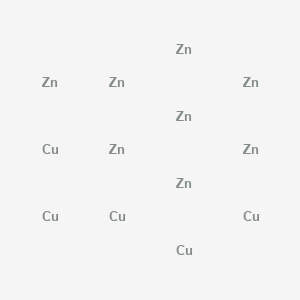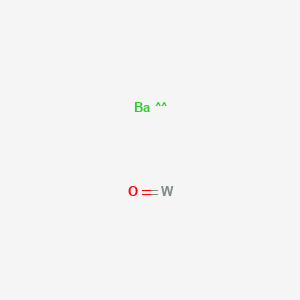
Barium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium–oxotungsten (1/1) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of barium carbonate with tungsten oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure the purity of the product.
Industrial Production Methods
In industrial settings, barium–oxotungsten (1/1) is often produced using high-temperature solid-state reactions. The raw materials, barium carbonate and tungsten oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground into a fine powder for further use.
Chemical Reactions Analysis
Types of Reactions
Barium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Barium–oxotungsten (1/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to convert barium–oxotungsten (1/1) to lower oxidation states.
Substitution: Substitution reactions involve the replacement of oxygen atoms with other elements or compounds, often facilitated by high temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can produce lower oxides or elemental tungsten.
Scientific Research Applications
Barium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Materials Science: Used in the development of advanced ceramics and composite materials due to its high thermal stability and unique electronic properties.
Electronics: Employed in the fabrication of electronic components such as capacitors and resistors, where its dielectric properties are advantageous.
Catalysis: Acts as a catalyst in various chemical reactions, including the synthesis of fine chemicals and pharmaceuticals.
Biomedical Applications: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Mechanism of Action
The mechanism by which barium–oxotungsten (1/1) exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s unique arrangement of barium and tungsten atoms allows it to participate in various chemical reactions, influencing the behavior of surrounding molecules. In catalysis, for example, barium–oxotungsten (1/1) can facilitate the transfer of electrons, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Barium Titanate (BaTiO3): Known for its excellent dielectric properties and used in capacitors and other electronic devices.
Tungsten Oxide (WO3): Utilized in electrochromic devices, sensors, and as a catalyst in various chemical reactions.
Barium Oxide (BaO): Employed in the production of glass and ceramics, as well as in the purification of certain chemicals.
Uniqueness
Barium–oxotungsten (1/1) stands out due to its combination of barium and tungsten, which imparts unique properties not found in other similar compounds. Its high thermal stability, electronic properties, and catalytic activity make it a valuable material for a wide range of applications.
Properties
CAS No. |
12737-11-0 |
|---|---|
Molecular Formula |
BaOW |
Molecular Weight |
337.17 g/mol |
InChI |
InChI=1S/Ba.O.W |
InChI Key |
RSWFDLQURBNMGV-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


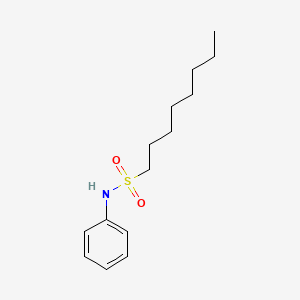
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

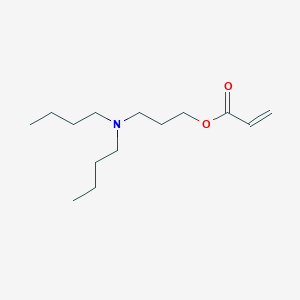
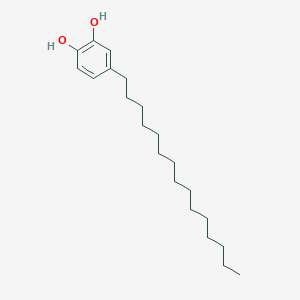
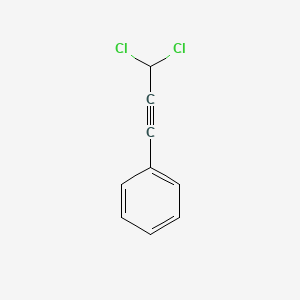


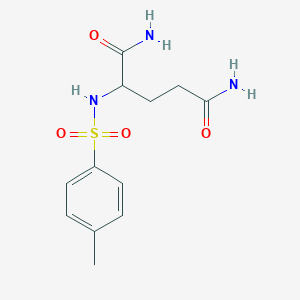
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
